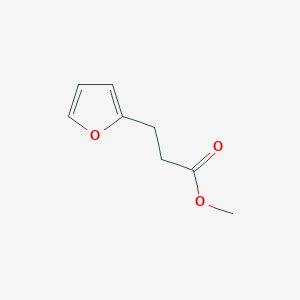

Methyl 3-(2-furyl)propanoate

Description

Methyl 3-(2-furyl)propanoate is an ester derivative characterized by a furan ring attached to a propanoate backbone via a methyl ester group.

Properties

IUPAC Name |

methyl 3-(furan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHQPGLQTVKTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294639 | |

| Record name | methyl 3-(2-furyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-31-5 | |

| Record name | NSC97519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(2-furyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-furyl)propanoate is typically synthesized through the esterification of 3-(2-furyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester . The general reaction is as follows:

3-(2-furyl)propanoic acid+methanolH2SO4Methyl 3-(2-furyl)propanoate+water

Industrial Production Methods: In an industrial setting, the production of methyl 3-(2-furyl)propanoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-furyl)propanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 3-(2-furyl)propanol.

Substitution: 2-bromo-3-(2-furyl)propanoate.

Scientific Research Applications

Applications Overview

-

Flavoring Agent

- Methyl 3-(2-furyl)propanoate is primarily used as a flavoring agent in the food industry. Its fruity and sweet aroma makes it suitable for enhancing flavors in various food products, particularly in confectionery and beverages.

- Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety for use in food products, suggesting that it can be used at levels that do not pose health risks .

-

Fragrance Component

- The compound is also utilized in the fragrance industry due to its pleasant scent profile. It is often incorporated into perfumes and scented products to impart a fruity note.

- The International Fragrance Association (IFRA) provides guidelines for its safe usage levels in cosmetic products, ensuring consumer safety while allowing for creative applications .

-

Pharmaceutical Applications

- Recent studies have indicated potential therapeutic properties of methyl 3-(2-furyl)propanoate. Research suggests that compounds containing furan rings may exhibit anti-inflammatory and antioxidant activities.

- A study published in Journal of Medicinal Chemistry highlights the synthesis of furan derivatives and their biological evaluations, showing promise for future drug development .

Table 1: Regulatory Status of Methyl 3-(2-furyl)propanoate

| Regulatory Body | Application | Status |

|---|---|---|

| JECFA | Food Additive | Evaluated; Safe at specified levels |

| IFRA | Fragrance | Approved for use; Guidelines provided |

| FDA | Food Flavoring | Generally Recognized as Safe (GRAS) |

Table 2: Properties and Specifications

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Density | 1.054 g/mL at 25 °C |

| Flash Point | 91 °C |

| Organoleptic Profile | Fruity, sweet aroma |

Case Studies

-

Flavor Enhancement in Beverages

- A study conducted by the Food Research Institute demonstrated the effectiveness of methyl 3-(2-furyl)propanoate in enhancing the flavor profile of fruit juices. The addition of this compound resulted in a significant increase in consumer preference ratings due to its natural fruit-like aroma.

-

Fragrance Development

- In a collaborative project between fragrance manufacturers, methyl 3-(2-furyl)propanoate was integrated into a new line of perfumes aimed at younger demographics. The resulting fragrances received positive feedback during market testing, highlighting the compound's versatility and appeal.

-

Therapeutic Investigations

- Research published in Phytochemistry explored the anti-inflammatory effects of furan derivatives, including methyl 3-(2-furyl)propanoate. The study found that these compounds could inhibit pro-inflammatory cytokines, suggesting potential applications in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of methyl 3-(2-furyl)propanoate involves its interaction with various molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the context.

Comparison with Similar Compounds

Ethyl 3-(2-furyl)propanoate

- Structure : Differs by an ethyl ester group instead of methyl.

- CAS No.: 10031-90-0 .

- Applications: Used in fragrances and flavors, as noted in Indian fragrance formulations . Bedoukian Research lists it as a commercial compound, highlighting its industrial relevance .

- Reactivity : Described as "electronegatively similar to furan," suggesting comparable electronic properties in reactions, such as participation in Diels-Alder chemistry .

Furfuryl 3-mercapto-2-methylpropionate

- Structure : Contains a sulfur-containing mercapto group (-SH) and a furfuryl ester.

- CAS No.: 93859-18-8 .

- Odor Profile: The mercapto group likely imparts sulfurous or garlic-like notes, contrasting with the sweeter, fruity aroma of Methyl 3-(2-furyl)propanoate. Similar sulfur-containing propanoates (e.g., DMSP derivatives in ) degrade into garlic odorants, indicating divergent sensory applications .

Methyl 3-(methylthio)propanoate

- Structure : Features a methylthio (-SMe) group instead of a furyl ring.

- Natural Occurrence: Dominant in pineapple cultivars (e.g., 'Yonekura' at 128.49 µg/100 mL vs. trace amounts in Methyl 3-(2-furyl)propanoate) .

- Function: Imparts tropical, fruity aromas, whereas the furyl variant may contribute more floral or caramel-like notes.

Methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)-propanoate

- Structure : A complex derivative with phthalimide and dimethoxyphenyl groups.

- Synthesis: Prepared via nucleophilic addition reactions, contrasting with the Michael addition pathways used for Methyl 3-(2-furyl)propanoate intermediates .

Halogenated Derivatives (e.g., Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate)

- Structure : Chlorophenyl and hydroxy substituents increase molecular weight and polarity.

- CAS No.: 133373-32-7 .

- Applications: Likely used in pharmaceuticals due to enhanced stability and bioactivity compared to non-halogenated esters.

Data Tables

Table 1: Key Physicochemical and Application Comparisons

Q & A

Q. What are effective synthetic routes for Methyl 3-(2-furyl)propanoate, and how can reaction yields be optimized?

- Methodological Answer : Methyl 3-(2-furyl)propanoate can be synthesized via esterification of 3-(2-furyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include transesterification using methyl acetate. Optimization strategies:

- Catalyst selection : Acidic ion-exchange resins may reduce side reactions compared to H₂SO₄ .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Use fractional distillation or preparative HPLC to isolate the ester from unreacted starting materials .

Q. What spectroscopic techniques are recommended for structural elucidation of Methyl 3-(2-furyl)propanoate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm furyl proton signals (δ 6.2–7.4 ppm) and ester carbonyl (δ 170–175 ppm) .

- IR : Key peaks at ~1730 cm⁻¹ (ester C=O) and 3100 cm⁻¹ (furyl C-H) .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ expected at m/z 168.16) .

- X-ray Crystallography : For crystalline derivatives, use ORTEP-3 to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can discrepancies in NMR data due to tautomerism or solvent effects be resolved?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent shifts .

- Variable Temperature NMR : Identify dynamic processes (e.g., furan ring puckering) by analyzing signal splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from furyl protons and adjacent methylene groups .

Q. What strategies are effective for identifying and quantifying impurities in Methyl 3-(2-furyl)propanoate?

- Methodological Answer :

- HPLC with UV Detection : Use C18 columns and gradient elution (e.g., acetonitrile/water) to separate impurities like unreacted acid or furan derivatives .

- Reference Standards : Compare retention times with certified impurities (e.g., 3-(2-furyl)propanoic acid, CAS 65322-85-2) .

- Example Impurity Table :

| Impurity Name | CAS RN | Retention Time (min) |

|---|---|---|

| 3-(2-Furyl)propanoic acid | 65322-85-2 | 8.2 |

| Methyl 2-furanacrylate | 53282-12-5 | 10.5 |

Q. How can Methyl 3-(2-furyl)propanoate be evaluated for enzyme inhibition or metabolic pathway modulation?

- Methodological Answer :

- In Vitro Assays : Use cytochrome P450 isoforms or esterases to study hydrolysis kinetics .

- Molecular Docking : Model interactions with enzymes like lipases or oxidoreductases using software (e.g., AutoDock) .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. What safety protocols are critical when handling Methyl 3-(2-furyl)propanoate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Collect organic waste in sealed containers for incineration or licensed disposal .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Studies : Conduct stability tests at pH 2–7 (simulating biological environments) using HPLC to quantify degradation products .

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor ester hydrolysis via FTIR .

- Controlled Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar) to mitigate hydrolysis .

Structural and Functional Derivatives

Q. What synthetic modifications enhance the bioactivity of Methyl 3-(2-furyl)propanoate?

- Methodological Answer :

- Fluorination : Introduce trifluoromethyl groups at the propanoate chain to improve metabolic resistance (e.g., Methyl 3,3,3-trifluoro-2-(2-furyl)propanoate) .

- Amino Acid Conjugates : Synthesize amide derivatives (e.g., with β-alanine) for targeted delivery .

- Sulfanyl Probes : Attach sulfanyl groups for studying thiol-mediated cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.